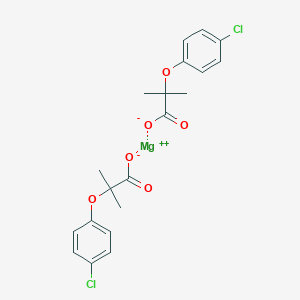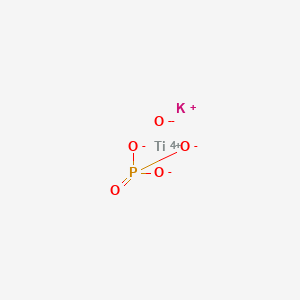![molecular formula C20H16N2O4 B227206 3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, commonly known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which plays a crucial role in regulating various physiological and behavioral functions in the human body. MIPT has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
MIPT exerts its pharmacological effects by selectively activating the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The activation of 5-HT2A receptors by MIPT leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
MIPT has been shown to induce a range of biochemical and physiological effects, including changes in neuronal activity, alterations in neurotransmitter release, and changes in gene expression. MIPT has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems, which are involved in the regulation of various cognitive and behavioral functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MIPT in lab experiments is its high potency and selectivity for the serotonin receptor 5-HT2A, which allows for precise and specific modulation of this receptor. However, one of the main limitations of using MIPT in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on MIPT. One area of interest is the development of novel MIPT analogs with improved pharmacological properties, such as increased solubility and selectivity for the 5-HT2A receptor. Another area of interest is the investigation of the potential therapeutic applications of MIPT in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, research on the mechanisms underlying the pharmacological effects of MIPT could provide valuable insights into the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions.
Méthodes De Synthèse
The synthesis of MIPT involves several steps, starting with the preparation of the intermediate compound 2-(2-methyl-1H-indol-3-yl)acetic acid, which is then converted into the final product through a series of reactions. The most commonly used method for synthesizing MIPT is the one-pot synthesis, which involves the condensation of 2-(2-methyl-1H-indol-3-yl)acetic acid with ethyl oxalyl chloride in the presence of triethylamine and subsequent hydrolysis using sodium hydroxide.
Applications De Recherche Scientifique
MIPT has been extensively studied for its potential applications in various scientific research areas. In neuroscience, MIPT has been used as a tool to study the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions, including cognition, perception, and mood regulation. MIPT has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
Nom du produit |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid |
|---|---|
Formule moléculaire |
C20H16N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c1-11-18(14-7-2-3-8-16(14)21-11)15-10-17(23)22(19(15)24)13-6-4-5-12(9-13)20(25)26/h2-9,15,21H,10H2,1H3,(H,25,26) |
Clé InChI |
XPCHQJJZYQCJMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)



![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
